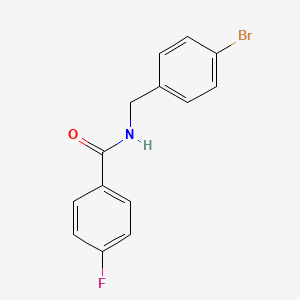

N-(4-Bromobenzyl)-4-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXOIKDASSLCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes to N-(4-Bromobenzyl)-4-fluorobenzamide

The creation of this compound from basic precursors can be achieved through several reliable synthetic pathways.

Amide Bond Formation Strategies

A primary and widely utilized method for synthesizing this compound is through the formation of an amide bond between 4-fluorobenzoyl chloride and 4-bromobenzylamine (B181089). This reaction is a classic example of nucleophilic acyl substitution.

The synthesis typically involves the dropwise addition of 4-fluorobenzoyl chloride to a solution of 4-bromobenzylamine in an inert solvent, such as dichloromethane, at room temperature. A base, commonly triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid that is generated as a byproduct, which helps to drive the reaction to completion. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated through aqueous workup and purified by recrystallization.

A collection of 32 structurally related N-(4-halobenzyl)amides were synthesized from cinnamic and benzoic acids through coupling reactions with 4-halobenzylamines, using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) as a coupling agent. researchgate.netmdpi.com

Table 1: Key Reagents in Amide Bond Formation

| Reagent | Role |

| 4-Fluorobenzoyl chloride | Acylating agent |

| 4-Bromobenzylamine | Nucleophile |

| Triethylamine | Base (HCl scavenger) |

| Dichloromethane | Inert solvent |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Coupling agent |

Synthesis via Functional Group Interconversions

An alternative approach to this compound involves the use of intermediates that undergo functional group interconversions. One such method utilizes 2-amino-4-bromobenzyl intermediates.

In a documented synthesis, N-(2-amino-4-bromophenyl)-4-fluorobenzamide was prepared by reacting 4-fluorobenzoyl chloride with an appropriate aminophenyl derivative. lew.ro The reaction was carried out in an ice bath to manage its vigorous nature, with continuous stirring until the odor of the acid chloride was no longer detectable. The resulting product was then washed with cold water and dried. lew.ro This intermediate, possessing a reactive amino group, can then be further modified. For instance, the amino group could potentially be diazotized and subsequently converted to a benzyl (B1604629) bromide, although this specific transformation to the target compound is not explicitly detailed in the provided sources.

Advanced Synthetic Approaches and Reaction Optimization for Benzamide (B126) Derivatives

To enhance efficiency, yield, and environmental friendliness, modern synthetic techniques are increasingly being applied to the synthesis of benzamide derivatives.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. niscair.res.inchemicaljournals.com This technique has been successfully employed for the synthesis of various N-(aryl)-substituted benzamides, often leading to significantly reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. niscair.res.inchemicaljournals.comnih.gov

In a typical microwave-assisted procedure, the reactants, such as an amine and a benzoyl chloride, are irradiated in a microwave reactor, often in a solvent-free setting or using a minimal amount of a high-boiling point solvent. niscair.res.inmdpi.com The direct and efficient heating of the reaction mixture by microwaves allows for rapid energy transfer, leading to faster reaction rates. chemicaljournals.com For example, a series of benzamide derivatives were synthesized with good to excellent yields in short reaction times under microwave irradiation. niscair.res.innih.gov This method is considered a greener technology as it often minimizes the use of hazardous solvents and reduces energy consumption. niscair.res.inchemicaljournals.com

Solvent-Free or Bioavailable Solvent Reaction Conditions

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that eliminate or reduce the use of hazardous organic solvents. tandfonline.comeurjchem.com Solvent-free reaction conditions for the synthesis of benzamides have been reported, offering advantages such as easier product isolation, reduced environmental impact, and often lower costs. tandfonline.comresearchgate.net

One approach involves the direct reaction of an amine with a benzoylating agent, such as vinyl benzoate (B1203000) or a benzoyl chloride, without any solvent under magnetic stirring at room temperature. tandfonline.com The resulting amides can often be easily isolated by crystallization. tandfonline.com Another solvent-free method utilizes thionyl chloride to facilitate the coupling reaction between a benzoic acid and an amine at room temperature, providing good yields within a few hours. researchgate.net

The use of recyclable catalysts, such as Keggin-type heteropolyacids, under solvent-free and microwave irradiation conditions has also been explored for the synthesis of benzamide derivatives, demonstrating high yields and short reaction times. mdpi.com

Table 2: Comparison of Synthetic Methodologies

| Method | Key Features | Advantages |

| Conventional Heating | Traditional heating with solvents. | Well-established procedures. |

| Microwave-Assisted | Use of microwave irradiation for heating. niscair.res.inchemicaljournals.com | Faster reaction times, higher yields, cleaner reactions. niscair.res.inchemicaljournals.com |

| Solvent-Free | Reactions conducted without a solvent. tandfonline.comresearchgate.net | Environmentally friendly, easier work-up. tandfonline.comresearchgate.net |

Derivatization Strategies for Structural Analogs

The core structure of this compound can be modified to generate a library of structural analogs for various applications. Derivatization can be achieved by altering the substituents on either the benzyl or the benzoyl ring.

For instance, the bromine atom on the phenyl ring can be replaced with other functional groups through various cross-coupling reactions. Similarly, the fluorine atom on the benzoyl ring can be substituted or other groups can be introduced at different positions of the ring.

The synthesis of a series of benzamide derivatives with various functional groups such as -H, -Br, -F, -OCH3, -OC2H5, and -NO2 has been reported using microwave-assisted synthesis. nih.gov This highlights the flexibility of these synthetic methods in creating a diverse range of analogs. Furthermore, derivatization of related benzamide structures has been achieved through reactions such as the acylation of amino groups or the formation of more complex heterocyclic systems.

Advanced Structural Characterization and Spectroscopic Elucidation

Spectroscopic Analysis for Compound Validation

No specific ¹H-NMR or ¹³C-NMR data for N-(4-Bromobenzyl)-4-fluorobenzamide were found in the available literature.

No specific IR spectroscopy data for this compound were found in the available literature.

No specific mass spectrometry data for this compound were found in the available literature.

No specific UV-Vis spectroscopy data for this compound were found in the available literature.

X-ray Crystallography for Three-Dimensional Structure Determination

No X-ray crystallography data for this compound were found in the available literature.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the electronic structure of N-(4-Bromobenzyl)-4-fluorobenzamide. ua.ptmdpi.com These methods are foundational for predicting a variety of molecular properties and reactivities.

Density Functional Theory (DFT) is a computational method rooted in quantum mechanics that investigates the electronic structure of many-body systems. ua.pt It has become a primary tool for simulating molecules and materials, providing valuable information on their ground-state properties. mdpi.comimperial.ac.uk DFT calculations are instrumental in designing drug molecules and studying reaction mechanisms due to their accuracy in determining electronic structures. mdpi.com For instance, DFT has been successfully used to analyze the molecular structure and properties of related fluorobenzamide derivatives. researchgate.neteurjchem.com

Table 1: Key Applications of DFT in Small Molecule Research

| Application | Description |

| Geometry Optimization | Predicts the most stable three-dimensional arrangement of atoms in a molecule. |

| Electronic Property Calculation | Determines properties like orbital energies, electron density distribution, and electrostatic potential. |

| Spectroscopic Data Prediction | Simulates spectroscopic data such as NMR chemical shifts and vibrational frequencies. nih.govd-nb.info |

| Reactivity Analysis | Investigates reaction mechanisms and predicts sites of electrophilic and nucleophilic attack. |

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. numberanalytics.com The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity. FMO theory is a powerful tool for predicting the outcomes of chemical reactions, including their regioselectivity and stereoselectivity. numberanalytics.compku.edu.cn While highly effective, FMO theory can have limitations in cases that are not governed by frontier orbital or charge interactions. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the van der Waals surface of a molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). uni-muenchen.dechemrxiv.orgproteopedia.org These maps are crucial for predicting how a molecule will interact with other molecules, including biological receptors. uni-muenchen.dechemrxiv.org Red-colored regions indicate a negative potential, attractive to electrophiles, while blue regions represent a positive potential, attractive to nucleophiles. researchgate.net For example, in N-(4-Bromophenyl)-4-nitrobenzamide, the electronegative regions are located near the C=O and NO2 groups. chemrxiv.org

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. nih.govgaussian.com This computational tool is increasingly important for assigning and elucidating the structure of organic molecules. nih.gov While powerful, the accuracy of GIAO-based predictions can be limited and computationally expensive. nih.govd-nb.info

Table 2: Predicted vs. Experimental NMR Data (Hypothetical)

| Atom | Predicted Chemical Shift (ppm) via GIAO | Experimental Chemical Shift (ppm) |

| ¹H (amide N-H) | 8.5 - 9.0 | 8.7 |

| ¹³C (carbonyl C=O) | 165 - 170 | 168 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems over time, offering insights into conformational changes and intermolecular interactions. nih.govaps.org These simulations can reveal how a molecule like this compound might behave in a biological environment, such as near a protein's active site. For example, MD simulations have been used to study the binding mechanisms of EGFR inhibitors, revealing the dynamic interactions between the ligand and the receptor. frontiersin.org

Molecular Docking Studies for Biological Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein target.

Research on quinazoline (B50416) derivatives, which share structural similarities with this compound, has identified the Epidermal Growth Factor Receptor (EGFR) as a potential biological target. mdpi.comnih.govnih.gov EGFR is a key player in cell signaling pathways, and its inhibition is a validated strategy in cancer therapy. nih.govnih.gov Molecular docking studies of N6-(4-bromobenzyl)quinazoline derivatives have shown that these compounds can bind to the ATP-binding site of EGFR's tyrosine kinase domain. nih.gov The binding affinity of these derivatives is influenced by the substituents on the benzyl (B1604629) group, with lipophilic substituents often leading to better affinity. nih.gov

Table 3: Interacting Residues in EGFR Binding Pocket for a Quinazoline Derivative

| Ligand Atom | EGFR Residue | Interaction Type |

| Quinazoline N1 | Met793 | Hydrogen Bond |

| Bromobenzyl Ring | Leu718, Val726 | Hydrophobic Interaction |

| Amino Group | Thr790 | Hydrogen Bond |

Identification of Key Amino Acid Residues in Binding Pockets

The therapeutic efficacy of a drug molecule is often predicated on its precise interaction with a biological target, such as an enzyme or receptor. The identification of key amino acid residues within the binding pocket of these targets is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs. While specific studies on this compound's binding partners are not extensively detailed in the public domain, molecular docking and simulation studies on related benzamide (B126) derivatives offer a paradigm for how such interactions are investigated.

In studies involving similar benzamide-containing molecules, researchers have identified key amino acid residues that form crucial interactions. For instance, in the context of ZNF207, a potential target in glioma, the amide group of a benzamide derivative was found to form hydrogen bonds with asparagine (ASN) and aspartic acid (ASP) residues. acs.org The aromatic portions of these molecules frequently engage in π-π stacking and π-alkyl interactions with hydrophobic and aromatic amino acid residues like phenylalanine, tyrosine, and valine. acs.orgnih.gov For example, molecular docking studies of bicyclo (aryl methyl) benzamides as GlyT1 inhibitors identified Tyr124, Phe43, Phe325, Asp46, Phe319, and Val120 as key residues in the active site of the dopamine (B1211576) transporter. nih.gov

The process of identifying these residues typically involves:

Molecular Docking: A computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the visualization of potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.

Molecular Dynamics (MD) Simulations: These simulations provide a dynamic view of the ligand-receptor complex over time, helping to assess the stability of the interactions and the conformational changes that may occur upon binding.

Site-Directed Mutagenesis: An experimental technique where specific amino acids in the binding pocket are mutated. The subsequent loss or reduction in binding affinity or biological activity confirms the importance of that residue.

For this compound, it can be hypothesized that the 4-fluorobenzyl and 4-bromobenzyl moieties would occupy hydrophobic pockets, with the fluorine and bromine atoms potentially forming halogen bonds. The central amide linkage is a prime candidate for forming hydrogen bonds with polar amino acid residues.

A representative table of key amino acid interactions for benzamide derivatives is presented below:

| Interacting Residue Type | Example Amino Acids | Type of Interaction with Benzamide Moiety |

| Polar (uncharged) | Asparagine (Asn), Glutamine (Gln) | Hydrogen bonding with the amide group |

| Polar (acidic) | Aspartic Acid (Asp), Glutamic Acid (Glu) | Hydrogen bonding with the amide group |

| Aromatic | Phenylalanine (Phe), Tyrosine (Tyr) | π-π stacking with the aromatic rings |

| Non-polar (aliphatic) | Valine (Val), Leucine (Leu), Isoleucine (Ile) | Hydrophobic interactions with the benzyl groups |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystal, providing insights into the close contacts between neighboring molecules. A study on the closely related compound, N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide, provides valuable data that can be extrapolated to understand the crystal packing of this compound. iucr.orgresearchgate.netnih.gov

The primary interactions and their percentage contributions are summarized in the table below:

| Intermolecular Contact | Percentage Contribution |

| H···H | 19.7% |

| C···H/H···C | 14.8% |

| Br···H/H···Br | 12.4% |

Data from the Hirshfeld surface analysis of N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide. iucr.orgresearchgate.netnih.gov

The analysis indicates that the most significant contributions to the crystal packing are from hydrogen-hydrogen, carbon-hydrogen, and bromine-hydrogen contacts. iucr.orgresearchgate.netnih.gov The H···H contacts are ubiquitous and represent a significant portion of the surface area. The C···H/H···C interactions are indicative of weak C-H···π interactions, which are important for stabilizing the packing of aromatic systems. The Br···H/H···Br contacts highlight the role of the bromine atom in directing the crystal packing through halogen bonding and other weak interactions. These findings suggest a complex interplay of forces that govern the supramolecular assembly of this class of compounds.

In Silico Prediction of Pharmacokinetic Properties (e.g., ADMET for related benzamide derivatives)

Studies on various benzamide derivatives have shown that they generally exhibit favorable drug-like properties. pensoft.netresearchgate.net These predictions are often based on established models and rules, such as Lipinski's rule of five, which assesses oral bioavailability based on molecular properties.

A representative table of predicted ADMET properties for benzamide derivatives is shown below, compiled from typical findings in the literature. nih.govjonuns.compensoft.netresearchgate.net

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good absorption from the gastrointestinal tract |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Varies (Low to High) | Potential for CNS or peripheral activity |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor (Typical) | Lower risk of drug-drug interactions |

| Excretion | ||

| Renal Excretion | Moderate | Likely cleared by the kidneys |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low potential to cause genetic mutations |

| Hepatotoxicity | Low risk (Typical) | Generally well-tolerated by the liver |

This table represents a compilation of typical in silico predictions for related benzamide derivatives and should not be taken as experimentally verified data for this compound.

These in silico predictions suggest that benzamide derivatives often possess good oral absorption and a low risk of common toxicities. jonuns.comresearchgate.net The variability in blood-brain barrier penetration indicates that subtle structural modifications can be used to tune the distribution of these compounds to either target or avoid the central nervous system. nih.gov

Investigation of Pharmacological Activities and Biological Mechanisms

Enzyme Inhibition Studies (In Vitro and Preclinical Models)

The benzamide (B126) scaffold is a common feature in a variety of enzyme inhibitors. Research into derivatives of N-(4-Bromobenzyl)-4-fluorobenzamide has suggested several potential enzymatic targets.

GABAB Receptor Positive Allosteric Modulation (for 2-Amino-N-(4-bromobenzyl)-4-fluorobenzamide)

Positive allosteric modulators (PAMs) of the GABAB receptor are of significant interest as they enhance the effect of the endogenous ligand, GABA, without directly activating the receptor. nih.govwikipedia.org This can lead to a more nuanced therapeutic effect with a potentially lower risk of side effects compared to direct agonists. plos.org While direct studies on 2-Amino-N-(4-bromobenzyl)-4-fluorobenzamide as a GABAB PAM are not extensively documented in the provided results, the principle of positive allosteric modulation is well-established for other compounds. For instance, CGP7930 is a known positive allosteric modulator of GABAB receptors with EC50 values of 5.37 µM and 4.60 µM, respectively, and it acts by increasing the receptor's affinity for its agonist and enhancing signal transduction efficacy. nih.govabcam.com Similarly, other compounds like rac-BHFF and ORM-27669 have been studied for their varying efficacies as GABAB PAMs in preclinical models of addiction. nih.gov The therapeutic potential of GABAB PAMs extends to conditions like anxiety, depression, and epilepsy. nih.gov The investigation into whether 2-Amino-N-(4-bromobenzyl)-4-fluorobenzamide exhibits similar properties would require specific in vitro and preclinical testing.

LIM Kinase (LIMK) Inhibition (for N-[(4-Bromophenyl)methyl]-N-(cyclopropylmethyl)-4-(phenylsulfamoyl)benzamide)

LIM kinases (LIMK1 and LIMK2) are crucial regulators of actin cytoskeletal dynamics and have emerged as therapeutic targets in cancer and neurological disorders. researchgate.net The discovery of potent and selective LIMK inhibitors is an active area of research. One such inhibitor, MDI-114215, a novel allosteric dual LIMK1/2 inhibitor, has shown promise in preclinical models of Fragile X Syndrome. acs.org This compound demonstrates potent inhibition with IC50 values of 19.95 nM for LIMK1 and 26.92 nM for LIMK2. caymanchem.com The development of MDI-114215 involved the optimization of a benzamide scaffold, highlighting the importance of this chemical moiety in LIMK inhibition. For instance, the switch from an N-butyl to a methylene (B1212753) cyclopropylmethyl group in a related series led to a significant increase in LIMK1 potency. acs.org While the specific inhibitory activity of N-[(4-Bromophenyl)methyl]-N-(cyclopropylmethyl)-4-(phenylsulfamoyl)benzamide against LIMK is not detailed, its structural similarity to potent LIMK inhibitors suggests it as a candidate for further investigation.

Table 1: LIMK Inhibition Data for a Related Compound

| Compound | Target | IC50 (nM) |

| MDI-114215 | LIMK1 | 19.95 |

| MDI-114215 | LIMK2 | 26.92 |

| LIMKi 3 | LIMK1 | 7 |

| LIMKi 3 | LIMK2 | 8 |

Data sourced from Cayman Chemical and Tocris Bioscience. caymanchem.comtocris.com

Potential for Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition (Inferred from related N6-(4-bromobenzyl)quinazoline derivatives)

The epidermal growth factor receptor (EGFR) is a well-validated target in cancer therapy, and numerous inhibitors have been developed. plos.org Quinazoline (B50416) derivatives are a prominent class of EGFR tyrosine kinase inhibitors. mdpi.comacs.org Studies on 4-(3-bromophenylamino)quinazoline derivatives have demonstrated potent inhibition of EGFR. For example, the discovery of 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline (PD 153035) with an IC50 of 0.025 nM spurred the development of further analogues. acs.org The introduction of a 4-bromobenzyl group at the N6 position of the quinazoline core is a structural feature that has been explored in the design of irreversible EGFR inhibitors. nih.gov These compounds often incorporate a Michael acceptor to form a covalent bond with a cysteine residue in the ATP binding site of the receptor. nih.gov While this compound itself is not a quinazoline, the presence of the 4-bromobenzyl moiety suggests a potential, though likely weaker, interaction with the EGFR binding pocket, a hypothesis that would require experimental validation.

Table 2: EGFR Tyrosine Kinase Inhibition for Related Quinazoline Derivatives

| Compound | Target | IC50 (nM) |

| PD 153035 | EGFR | 0.025 |

| 7f (a pyrido[3,4-d]pyrimidine) | EGFR | 0.008 |

| 5f (a pyrido[4,3-d]pyrimidine) | EGFR | 0.13 |

Data sourced from the Journal of Medicinal Chemistry. acs.orgacs.org

Exploration of Other Enzyme Targets (e.g., Cyclooxygenase (COX), Alternative Oxidase (AOX), Mitotic Kinesin CENP-E for broader benzamide derivatives)

The versatile benzamide structure is found in inhibitors of a wide array of other enzymes.

Cyclooxygenase (COX): Benzamide derivatives have been designed as selective inhibitors of COX-1 and COX-2, enzymes involved in inflammation and pain. nih.govelsevierpure.com For instance, certain 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives have shown potent in vitro COX-2 inhibitory activity with IC50 values in the nanomolar range, comparable to the reference drug celecoxib. nih.gov Other 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides have exhibited potent COX-1 inhibition and analgesic activity. elsevierpure.comresearchgate.net

Alternative Oxidase (AOX): AOX is a mitochondrial enzyme found in some fungi, plants, and protozoa, making it a potential target for antimicrobial and antifungal agents. acs.orgnih.govnih.gov While some benzamide derivatives have been investigated as AOX inhibitors, they have generally shown modest activity with IC50 values in the micromolar range. acs.orgnih.gov For example, the uncharged 4-cyanophenoxy analogue 7b was identified as one of the better inhibitors in a series with an IC50 of 1.52 µM. nih.gov

Mitotic Kinesin CENP-E: This kinesin is essential for chromosome alignment during mitosis, and its inhibition represents a novel strategy for cancer chemotherapy. nih.govresearchgate.net The development of GSK923295, a potent and selective inhibitor of CENP-E, started from a high-throughput screening hit containing a benzoic acid moiety. nih.gov The optimization process involved the synthesis of a library of benzamide analogues to improve cell permeability and activity. nih.govresearchgate.net

Receptor Binding Assays (In Vitro and Preclinical Models)

Beyond enzyme inhibition, benzamide derivatives have also been investigated for their ability to bind to various receptors.

Sigma Receptor Ligand Potential (Inferred from related N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide)

Sigma receptors, with their two main subtypes σ1 and σ2, are implicated in a range of cellular functions and are overexpressed in some tumors. mdpi.com This makes them attractive targets for both therapeutic intervention and diagnostic imaging. nih.gov The compound [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide has been developed as a radiotracer for imaging sigma receptors. nih.gov This tracer exhibits high affinity for both σ1 and σ2 receptors. nih.gov In vivo studies in tumor-bearing mice have shown that blocking the σ1 receptor can lead to a higher tumor-to-background ratio, suggesting that σ2-selective imaging may be advantageous. nih.gov The structural similarity of this compound to this imaging agent suggests that it may also possess affinity for sigma receptors, a property that would need to be confirmed through competitive binding assays. The development of selective sigma receptor ligands is an ongoing area of research, with numerous compounds being synthesized and evaluated for their potential therapeutic applications. semanticscholar.orgethernet.edu.et

Structure Activity Relationship Sar and Lead Optimization

Correlating Structural Features of N-(4-Bromobenzyl)-4-fluorobenzamide Derivatives with Biological Potency

The biological potency of this compound derivatives is intricately linked to the nature and position of substituents on its core structure. Structure-activity relationship (SAR) studies on related benzamide (B126) and benzimidazole (B57391) classes of compounds provide valuable insights into the key determinants of activity. For instance, in a series of N-benzyl-2-fluorobenzamide derivatives identified as EGFR/HDAC3 dual-target inhibitors, the substitution pattern on both the N-benzyl and the fluorobenzamide rings was found to be critical for potency nih.gov.

Key structural features and their impact on biological activity, extrapolated from related compound series, can be summarized as follows:

Substituents on the N-benzyl ring: The electronic and steric properties of substituents on the benzyl (B1604629) moiety significantly influence target interaction. In many bioactive benzamides, electron-withdrawing groups on this ring can enhance potency. The bromine atom at the para-position of the benzyl ring in the title compound is a key feature. Its replacement with other halogens or small lipophilic groups could modulate activity.

The Amide Linker: The amide bond is a critical hydrogen bonding motif. Its conformational rigidity plays a role in orienting the two aromatic rings in the optimal geometry for binding to a biological target.

Substituents on the Fluorobenzamide Ring: The fluorine atom on the benzamide ring is a crucial contributor to the molecule's properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity and improve metabolic stability. Altering the position or number of fluorine atoms can have a profound effect on biological activity.

Interactive Table of N-alkylated/N-acylated 2-[(4-bromobenzyl) sulfanyl]-1H-benzimidazole Derivatives and their Antimicrobial Activity.

| Compound ID | R Group | Antibacterial Activity (E. coli) | Antifungal Activity (C. albicans) |

| 6a | -CH3 | + | ++ |

| 6b | -C2H5 | + | ++ |

| 6c | -C3H7 | ++ | + |

| 6d | -CH2-CH=CH2 | + | + |

| 6e | -CH2-C6H5 | ++ | ++ |

| 6f | -CO-CH3 | + | + |

| 6g | -CO-C6H5 | +++ | +++ |

| 6h | -CO-NH2 | ++ | ++ |

| 6i | -CS-NH2 | +++ | +++ |

Activity is denoted qualitatively: + (low), ++ (moderate), +++ (high), based on findings for structurally related compounds .

Rational Design for Modulating Target Selectivity and Affinity

Rational drug design aims to optimize the interaction of a ligand with its intended biological target while minimizing off-target effects. For this compound, modulating target selectivity and affinity can be achieved through several strategies. Molecular modeling studies on similar N-benzyl-2-fluorobenzamides have revealed that the 4-fluorobenzyl group can occupy the ATP-binding pocket of enzymes like EGFR, while the other parts of the molecule interact with different regions of the target nih.gov.

Approaches to enhance selectivity and affinity include:

Exploiting Unique Binding Pockets: By introducing functional groups that can form specific interactions (e.g., hydrogen bonds, ionic bonds) with amino acid residues unique to the target enzyme's active site, selectivity can be improved.

Conformational Constraint: Introducing rigidifying elements, such as cyclic structures or double bonds, into the molecule can lock it into a bioactive conformation. This pre-organization reduces the entropic penalty of binding, potentially increasing affinity and selectivity.

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) can fine-tune the molecule's interaction with the target. For example, replacing the bromine atom with a trifluoromethyl group could alter lipophilicity and electronic properties, potentially impacting selectivity.

Strategies for Enhancing Bioavailability and Metabolic Stability (without clinical implications)

Poor pharmacokinetic properties, such as low bioavailability and rapid metabolic degradation, can limit the therapeutic potential of a promising compound. Strategies to enhance these properties for this compound derivatives focus on modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Common strategies include:

Blocking Metabolic Hotspots: The sites on a molecule most susceptible to metabolic enzymes (cytochrome P450s) are known as metabolic hotspots. Identifying these sites and modifying them is a common strategy to improve metabolic stability. For aromatic rings, this often involves introducing electron-withdrawing groups or replacing hydrogen atoms with fluorine or deuterium.

Modulating Physicochemical Properties: Properties such as lipophilicity (logP) and aqueous solubility play a crucial role in bioavailability. These can be fine-tuned by introducing polar or nonpolar functional groups. For instance, incorporating a piperazine (B1678402) moiety has been shown to improve the drug-like properties of some compounds.

Prodrug Approaches: A prodrug is an inactive or less active precursor that is converted into the active drug within the body. This strategy can be used to overcome issues like poor solubility or membrane permeability.

The metabolic stability of related compounds has been assessed in vitro using liver microsomes. For example, piperidine (B6355638) analogues of some compounds have shown improved metabolic stability in rat liver microsomes compared to their piperazine counterparts nih.gov.

Interactive Table of Metabolic Stability of Structurally Related Compounds.

| Compound Class | Modification | Metabolic Stability (in vitro) |

| Carbamates | Lengthening hydrocarbon chain | Increased in Human Liver Microsomes |

| Sulfonamides | Varied R1 and R2 substituents | Stability simultaneously affected |

| Ureas | Insertion of a benzene (B151609) ring in linker | Increased metabolic stability |

This table is a generalized representation based on findings for various compound classes and is intended for illustrative purposes nih.gov.

Future Research Directions and Translational Perspectives

Development of Advanced In Vitro Assay Systems for N-(4-Bromobenzyl)-4-fluorobenzamide

To elucidate the potential therapeutic value of this compound, a crucial first step is the development and implementation of advanced in vitro assay systems. Given that similar structures have shown activity as kinase inhibitors, initial screening would likely focus on this target class.

Future research should move beyond traditional radiometric assays to more sophisticated and higher-throughput methods. These modern techniques offer advantages in terms of safety, speed, and the level of detail they provide regarding inhibitor-target interaction.

Biochemical Assays: Initial characterization would involve biochemical assays to determine if the compound directly interacts with and inhibits specific kinases. Given that structurally related compounds are known to inhibit LIM kinases (LIMK), this family of enzymes would be a logical starting point.

Fluorescence Resonance Energy Transfer (FRET)-based assays: These assays are a sensitive method for detecting kinase activity and inhibition. They rely on the distance-dependent transfer of energy between two fluorophores, providing a "turn-on" signal upon substrate phosphorylation, which is a safer and more convenient alternative to radioisotope-based assays.

RapidFire Mass Spectrometry: This high-throughput technique can directly measure the phosphorylation of a substrate by a kinase, providing accurate IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%).

ADP-Glo Kinase Assay: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction, offering a robust and HTS-compatible format.

Cell-Based Assays: Following biochemical validation, cell-based assays are essential to confirm that the compound can enter cells and engage its target in a more biologically relevant environment.

NanoBRET™ Target Engagement Assays: This technology allows for the quantitative measurement of compound binding to a specific protein target within intact, living cells in real-time. This provides crucial information on cellular permeability and target affinity.

AlphaLISA®/AlphaScreen®: These bead-based proximity assays can be used to measure the levels of phosphorylated substrates within cells. For a potential LIMK inhibitor, an AlphaLISA assay could quantify the phosphorylation of its primary substrate, cofilin.

High-Content Imaging and Phenotypic Screening: This approach involves automated microscopy and image analysis to assess the effects of a compound on cellular morphology and function. For a LIMK inhibitor, this could involve observing changes in the actin cytoskeleton, cell motility, or neurite outgrowth.

A comparative analysis of this compound against a panel of known kinase inhibitors in these assay systems would provide a comprehensive initial profile of its potency and selectivity.

Table of Advanced In Vitro Assays:

| Assay Type | Principle | Application for this compound | Key Advantages |

|---|---|---|---|

| FRET-based Kinase Assay | Measures energy transfer between fluorophores upon substrate phosphorylation. | Determining direct kinase inhibition (e.g., against LIMK1/2). | Non-radioactive, sensitive, high-throughput. |

| RapidFire Mass Spectrometry | High-throughput mass spectrometry to quantify enzyme products. | Precise IC50 determination for kinase inhibition. | High accuracy and speed. |

| NanoBRET™ Target Engagement | Bioluminescence resonance energy transfer to measure compound binding in live cells. | Confirming cellular target engagement and affinity. | Real-time measurement in living cells. |

| AlphaLISA® | Bead-based immunoassay to detect protein modifications. | Quantifying downstream effects, such as p-cofilin levels in cells. | High sensitivity, no-wash format. |

| High-Content Imaging | Automated microscopy to analyze cellular phenotypes. | Assessing effects on cytoskeleton, cell morphology, and neurite outgrowth. | Provides rich, multi-parametric data from a cellular context. |

Investigation in Specialized Preclinical Animal Models (e.g., Fragile X Syndrome (FXS) models for LIMK inhibitors)

A particularly compelling translational perspective for a novel LIMK inhibitor stems from the growing body of evidence linking LIMK1 overactivity to the pathophysiology of Fragile X Syndrome (FXS). FXS is the most common inherited cause of intellectual disability and autism spectrum disorder, arising from the loss of the FMRP protein. This loss leads to dysregulated signaling pathways, including an overactive LIMK1, which in turn causes abnormalities in synaptic structure and function.

Therefore, a promising future research direction for this compound, should it be identified as a potent and selective LIMK inhibitor, would be its evaluation in specialized preclinical models of FXS.

Fmr1 Knockout (KO) Mouse Model: This is a well-established and widely used animal model that recapitulates many of the core features of FXS, including cognitive deficits, hyperactivity, and altered dendritic spine morphology. Studies with other LIMK inhibitors

Q & A

Q. Critical Factors :

- Solvent Polarity : Polar aprotic solvents enhance reactivity but may require longer reaction times.

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation .

What spectroscopic and crystallographic methods validate the structure of this compound?

Q. Basic Research Focus

- NMR Spectroscopy :

- X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles/distortions caused by bromine’s steric effects .

Advanced Tip : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O/F contacts) influencing crystal packing .

How do bromine and fluorine substituents impact the compound’s biological activity and binding interactions?

Q. Advanced Research Focus

- Bromine : Enhances lipophilicity (logP ↑) and strengthens halogen bonding with protein targets (e.g., kinases or GPCRs) .

- Fluorine : Increases metabolic stability (C–F bond resistance to oxidation) and modulates electronic effects (σ-para directing) .

Case Study : In retinal neuritogenesis assays, the bromine moiety in this compound enhances binding to neurotrophic receptors, while fluorine improves blood-brain barrier penetration .

What in vitro and in vivo models are used to evaluate its bioactivity, and how are results standardized?

Q. Advanced Research Focus

- In Vitro Models :

- In Vivo Validation : Murine models of corneal neuropathy assess dose-dependent improvements in nerve density (histopathology) .

Data Normalization : Results are benchmarked against positive controls (e.g., NGF for neuritogenesis) and adjusted for solvent/DMSO cytotoxicity .

How can computational modeling guide structural optimization for target specificity?

Q. Advanced Research Focus

- Docking Studies : AutoDock Vina predicts binding affinity to carbonic anhydrase IX (docking score ≤ -8.0 kcal/mol) .

- QSAR Models : Hammett constants (σ) correlate fluorine’s electron-withdrawing effects with enhanced enzymatic inhibition .

- ADMET Prediction : SwissADME estimates bioavailability (TPSA ~50 Ų) and CYP450 metabolism risks .

Validation : MD simulations (GROMACS) assess ligand-protein stability over 100 ns trajectories .

How should researchers address contradictions in bioactivity data across studies?

Q. Advanced Research Focus

- Assay Variability : Replicate experiments across cell lines (e.g., compare HeLa vs. HT-29 IC₅₀) to rule out cell-specific effects .

- Concentration Gradients : Test sub-micromolar to millimolar ranges; biphasic responses (e.g., hormesis) may explain discrepancies .

- Orthogonal Validation : Combine enzymatic assays (e.g., carbonic anhydrase inhibition) with transcriptomic profiling (RNA-seq) to confirm mechanisms .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

- Chiral Intermediates : Use (R)- or (S)-4-bromobenzylamine with chiral catalysts (e.g., BINAP-Pd complexes) to control stereochemistry .

- Process Analytics : PAT (Process Analytical Technology) monitors reaction progress via inline FTIR for real-time adjustments .

Case Study : Pilot-scale batches (≥100 g) achieved >98% ee via crystallization-induced asymmetric transformation .

How does the compound’s stability under physiological conditions affect its therapeutic potential?

Q. Advanced Research Focus

- Hydrolytic Stability : Amide bonds resist cleavage at pH 7.4 (t₁/₂ > 24 hrs in PBS) but degrade in acidic lysosomal environments (pH 5.0, t₁/₂ ~6 hrs) .

- Plasma Protein Binding : >90% binding (albumin) reduces free drug concentration but extends circulation half-life .

Mitigation Strategies : Prodrug derivatives (e.g., ester-protected amides) improve solubility and targeted release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.